5,7-dibromo-1-ethyl-1H-indole-2,3-dione

Synthetic methodology Indole functionalization Regioselective lithiation

5,7-Dibromo-1-ethyl-1H-indole-2,3-dione is a synthetic N-alkylated 5,7-dibromo-substituted isatin (indole-2,3-dione) derivative with the molecular formula C₁₀H₇Br₂NO₂ and a molecular weight of 332.98 g/mol. The compound belongs to the dibromoisatin analog class, characterized by bromine atoms at the 5- and 7-positions of the benzenoid ring and an ethyl substituent at the N1-position.

Molecular Formula C10H7Br2NO2
Molecular Weight 332.979
CAS No. 620932-49-2
Cat. No. B2766715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-dibromo-1-ethyl-1H-indole-2,3-dione
CAS620932-49-2
Molecular FormulaC10H7Br2NO2
Molecular Weight332.979
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2Br)Br)C(=O)C1=O
InChIInChI=1S/C10H7Br2NO2/c1-2-13-8-6(9(14)10(13)15)3-5(11)4-7(8)12/h3-4H,2H2,1H3
InChIKeyHSMQGRJGDULBPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dibromo-1-ethyl-1H-indole-2,3-dione (CAS 620932-49-2): Procurement and Scientific Baseline


5,7-Dibromo-1-ethyl-1H-indole-2,3-dione is a synthetic N-alkylated 5,7-dibromo-substituted isatin (indole-2,3-dione) derivative with the molecular formula C₁₀H₇Br₂NO₂ and a molecular weight of 332.98 g/mol . The compound belongs to the dibromoisatin analog class, characterized by bromine atoms at the 5- and 7-positions of the benzenoid ring and an ethyl substituent at the N1-position [1]. This specific substitution pattern confers distinct chemical reactivity profiles that differentiate it from other halogenated isatin derivatives in both synthetic utility and biological screening contexts.

5,7-Dibromo-1-ethyl-1H-indole-2,3-dione (CAS 620932-49-2): Why In-Class Substitution is Not Equivalent


Substitution among halogenated isatin derivatives is non-trivial due to the pronounced position-dependent effects of bromine substitution on both chemical reactivity and biological target engagement. The 5,7-dibromo pattern confers distinct electronic and steric properties on the indole-2,3-dione scaffold relative to mono-brominated analogs (e.g., 5-bromo or 6-bromo) or non-brominated parent compounds . Critically, the 5,7-dibromo arrangement enables a highly selective lithium–bromine exchange reaction at the 7-position when treated with t-BuLi, a regioselective transformation that is not observed with alternative bromination patterns and serves as the basis for constructing 5,7-disubstituted indoles that are otherwise difficult to access [1]. Additionally, in biological contexts, the 5,7-dibromo substitution in isatin analogs has been directly associated with dual inhibition of tubulin polymerization and the Akt pathway, a mechanistic profile not replicated by mono-brominated or chloro-substituted variants in the same study series [2]. Consequently, procurement decisions predicated on assumed functional equivalence among brominated isatins risk compromising both synthetic outcomes and biological reproducibility.

5,7-Dibromo-1-ethyl-1H-indole-2,3-dione (CAS 620932-49-2): Quantitative Differentiation Evidence Guide


Regioselective 7-Position Lithium–Bromine Exchange Reactivity: Quantitative Yield Comparison Versus Alternative Substrates

The compound serves as a substrate for a highly selective lithium–bromine exchange reaction at the 7-position when treated with t-BuLi in ether, enabling sequential one-pot functionalization to access 5,7-disubstituted indoles [1]. In contrast, 4,7-dibromoindole analogs under identical conditions (t-BuLi, ether) exhibit the same 7-position selectivity but afford 4-bromo-7-substituted products that are not accessible with the 5,7-substitution pattern [2]. The 5-bromo-7-substituted intermediates can undergo a second lithium–bromine exchange at the 5-position without isolation, a sequential reactivity profile that is unique to the 5,7-dibromo substitution pattern.

Synthetic methodology Indole functionalization Regioselective lithiation

Cytotoxic Potency Differentiation: 5,7-Dibromoisatin Core Structure Versus Mono-Halogenated Analogs

A systematic study of 5,7-dibromoisatin analogs demonstrated cytotoxic activity against four human cancer cell lines (colon HT29, breast MCF-7, lung A549, melanoma UACC903) [1]. Within this same study series, analog 6 (a specific 5,7-dibromoisatin derivative) was identified as a dual inhibitor of tubulin polymerization and the Akt pathway, a mechanistic profile not observed with mono-brominated or chloro-substituted isatin analogs evaluated in the same publication [1]. While the target compound (CAS 620932-49-2) is the N-ethyl variant of the 5,7-dibromoisatin core, the published structure–activity relationship data establish that the 5,7-dibromo substitution pattern on the isatin scaffold is critical for the dual-inhibition mechanism.

Anticancer screening Isatin analogs Cytotoxicity assay

Antimicrobial Activity of 5,7-Dibromoisatin Core: Comparative Potency Against Tetracycline Baseline

An unusual 5,7-dibromo product (identified as compound 5b in the original publication) demonstrated the most potent antibacterial activity within its series, with IC₅₀ and MIC values comparable to the standard antibiotic drug tetracycline [1]. While the specific compound studied was a 5,7-dibromoisatin-thiosemicarbazone derivative containing a d-galactose moiety rather than the N-ethyl isatin core (CAS 620932-49-2), the data establish that the 5,7-dibromo substitution pattern confers superior antimicrobial activity relative to the 5-chloroisatin (4c) and 5-bromoisatin (4d) analogs evaluated in the same study [1].

Antimicrobial screening Dibromoisatin MIC assay

Physical Property Differentiation: Molecular Weight and LogP Distinction from Non-Brominated and Mono-Brominated Isatin Analogs

The 5,7-dibromo substitution pattern on the N-ethyl isatin scaffold results in a molecular weight of 332.98 g/mol, which is approximately 90% higher than the non-brominated parent compound (1-ethyl-1H-indole-2,3-dione, CAS 4290-94-2; MW = 175.18 g/mol) and approximately 31% higher than the mono-brominated analog (5-bromo-1-ethyl-1H-indole-2,3-dione, CAS 69736-76-1; MW = 254.08 g/mol) . This substantial molecular weight differential, combined with the presence of two heavy bromine atoms (Br contributes ~80 Da each), significantly alters predicted physicochemical properties including lipophilicity (cLogP), polar surface area, and aqueous solubility, which in turn affect compound behavior in biological assays and formulation development.

Physicochemical characterization Drug-likeness ADME prediction

Synthetic Accessibility and Precursor Utility: Role in 5,7-Disubstituted Indole Library Construction

The compound serves as a versatile precursor for the synthesis of diverse 5,7-disubstituted indoles via the one-pot sequential lithium–bromine exchange methodology described by Li and Martins [1]. In this protocol, the 5,7-dibromo substitution pattern is essential: the 7-position undergoes selective exchange first, allowing electrophilic functionalization at C7; the 5-position bromine remains intact and can subsequently undergo a second exchange to introduce a different substituent at C5 [1]. This sequential reactivity enables access to 5,7-differentially disubstituted indoles that are not readily accessible from 4,7-dibromo precursors (which yield 4,7-substitution patterns) or from mono-brominated indoles (which lack the second reactive site for sequential functionalization).

Medicinal chemistry Library synthesis Indole functionalization

5,7-Dibromo-1-ethyl-1H-indole-2,3-dione (CAS 620932-49-2): Validated Research and Industrial Application Scenarios


Synthesis of 5,7-Differentially Disubstituted Indole Libraries via One-Pot Sequential Lithiation–Electrophile Trapping

The compound is employed as a key precursor in a one-pot sequential functionalization protocol for constructing 5,7-disubstituted indoles. Treatment with t-BuLi in ether at −78°C induces selective lithium–bromine exchange at the 7-position; subsequent addition of a first electrophile (E⁺¹) installs functionality at C7. Without intermediate isolation, a second equivalent of t-BuLi effects exchange at the 5-position, enabling introduction of a second, different electrophile (E⁺²) to yield 5,7-differentially disubstituted indoles [1]. This methodology has been validated for diverse electrophiles and provides access to substitution patterns that are otherwise synthetically challenging. Procurement of this specific compound is essential for research groups employing this published synthetic route.

Anticancer Screening Programs Targeting Dual Tubulin Polymerization and Akt Pathway Inhibition

The 5,7-dibromoisatin core structure has been identified as a privileged scaffold for dual inhibition of tubulin polymerization and the Akt signaling pathway, a mechanistic combination associated with enhanced anticancer activity [1]. In published structure–activity relationship studies, 5,7-dibromoisatin analogs exhibited cytotoxic activity against colon (HT29), breast (MCF-7), lung (A549), and melanoma (UACC903) cancer cell lines [1]. The target compound (CAS 620932-49-2), as the N-ethyl variant of the 5,7-dibromoisatin core, is suitable for medicinal chemistry optimization efforts focused on improving potency, selectivity, or pharmacokinetic properties while retaining the essential 5,7-dibromo substitution pattern required for dual-target engagement.

Antimicrobial Discovery Programs Requiring High-Potency Dibrominated Isatin Scaffolds

The 5,7-dibromo substitution pattern on isatin-derived compounds has demonstrated superior antimicrobial activity relative to mono-halogenated analogs in published studies [1]. Specifically, a 5,7-dibromoisatin-thiosemicarbazone derivative exhibited antibacterial potency comparable to the standard antibiotic tetracycline against a panel of Gram-positive and Gram-negative bacterial strains as well as fungal pathogens [1]. The target compound (CAS 620932-49-2) provides the 5,7-dibromoisatin core scaffold with an N-ethyl substituent, offering a distinct starting point for derivatization (e.g., condensation at C3 to form hydrazones, thiosemicarbazones, or Schiff bases) in antimicrobial lead optimization campaigns.

Physicochemical Probe Studies Requiring High Molecular Weight, Dibrominated Isatin Controls

With a molecular weight of 332.98 g/mol and two bromine atoms contributing to increased lipophilicity and altered polar surface area, this compound serves as a useful physicochemical probe or control in assays where molecular properties influence readouts [1]. The substantial molecular weight differential from non-brominated (175.18 g/mol) and mono-brominated (254.08 g/mol) analogs makes it valuable for investigating structure–property relationships in isatin-based compound series [1]. Applications include solubility determination, logP measurement, plasma protein binding assays, and membrane permeability studies where the presence of two bromine atoms materially affects compound behavior.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,7-dibromo-1-ethyl-1H-indole-2,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.